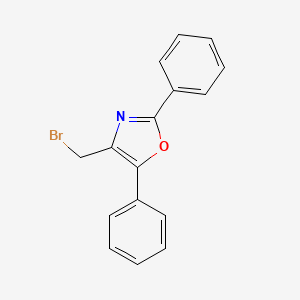

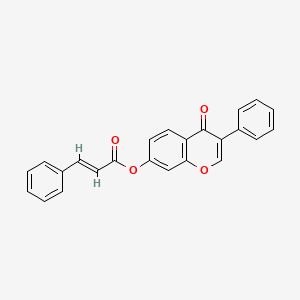

4-(Bromomethyl)-2,5-diphenyloxazole

説明

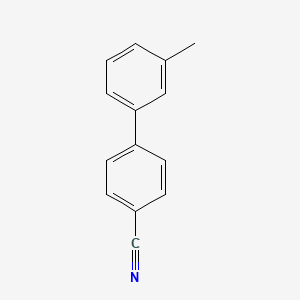

4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

Synthesis Analysis

The synthesis of similar compounds often involves treating the parent compound with bromine in the presence of sulfur or hydrogen sulfide .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Bromomethyl)benzonitrile has a molecular weight of 196.04 .Chemical Reactions Analysis

Radical reactions are a common type of reaction for brominated compounds. These reactions can involve functional group conversions and carbon-carbon bond formation .Physical And Chemical Properties Analysis

Similar compounds like Methyl 4-(bromomethyl)benzoate are considered hazardous. They are harmful if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .科学的研究の応用

Synthetic Utility

4-(Bromomethyl)-2,5-diphenyloxazole and its analogues have been utilized extensively in organic synthesis. For example, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position, leading to the creation of various alkylamino, alkylthio, and alkoxy oxazoles (Patil & Luzzio, 2016). This reactivity provides a pathway for the concise synthesis of complex molecules like Oxaprozin.

Scintillation Counting and Radioactivity Detection

4-functionalised-2,5-diphenyloxazoles, including 4-(Bromomethyl)-2,5-diphenyloxazole derivatives, have been synthesized and evaluated for their ability to scintillate in the presence of ionizing radiation. These molecules are essential in the development of scintillating materials for radiation detection and have applications in radioanalytical chemistry (Clapham et al., 1997).

Fluorescent Molecular Probes

These compounds are also significant in the field of fluorescent molecular probes. Their strong solvent-dependent fluorescence and large Stokes shift make them suitable for developing ultra-sensitive fluorescent probes for biological research. This characteristic is particularly useful for studying various biological events and processes (Diwu et al., 1997).

Trypanocidal Activity

Interestingly, some derivatives of 2,5-diphenyloxazole have shown potential in medicinal chemistry, particularly in the treatment of diseases like African trypanosomosis in animals. This application expands the scope of these compounds beyond traditional synthetic and analytical uses (Banzragchgarav et al., 2016).

Material Science and Corrosion Protection

In material science, these compounds have been studied for their potential in protecting metals against corrosion, particularly in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Bentiss et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(bromomethyl)-2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDJLVBNDSDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571221 | |

| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,5-diphenyloxazole | |

CAS RN |

133130-86-6 | |

| Record name | 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B3046884.png)

![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

![2-(2-Methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B3046901.png)